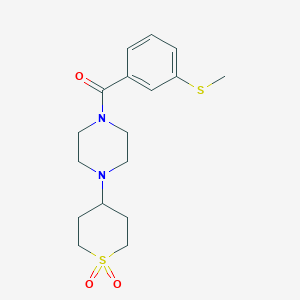

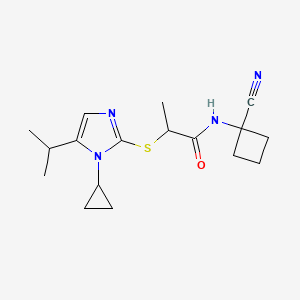

![molecular formula C19H23N3OS B2966968 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide CAS No. 897459-22-2](/img/structure/B2966968.png)

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide is a novel compound with an intriguing chemical structure. It belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key synthetic routes is the optimization of a virtual screening hit compound, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a) . The yield for the synthesis is approximately 80%, and the melting point ranges from 236°C to 238°C. The compound’s 1H-NMR and 13C-NMR spectra provide valuable insights into its chemical structure .

Molecular Structure Analysis

The molecular structure of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide consists of an imidazo[2,1-b]thiazole scaffold, with a phenyl group at position 6. The acetamide moiety is attached to the nitrogen atoms via N,N-dipropyl substituents. The compound’s 1H-NMR and 13C-NMR data confirm the presence of these functional groups .

Physical And Chemical Properties Analysis

科学的研究の応用

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. Derivatives of the imidazo[2,1-b]thiazole scaffold have shown cytotoxic activity against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). Specifically, certain derivatives demonstrated inhibitory effects on VEGFR2, a key target in cancer therapy, suggesting that these compounds could be developed as novel anticancer drugs .

Antifungal and Antibacterial Properties

Imidazo[2,1-b]thiazole derivatives have been reported to possess broad-spectrum antifungal and antibacterial activities. These properties make them valuable in the development of new treatments for infectious diseases caused by fungi such as Trichophyton rubrum and bacteria .

Anti-inflammatory Applications

Compounds with the imidazo[2,1-b]thiazole structure have been identified to exhibit significant anti-inflammatory activities. This makes them potential candidates for the treatment of chronic inflammatory diseases .

Antihypertensive Effects

The imidazo[2,1-b]thiazole derivatives have also been explored for their antihypertensive effects. They could contribute to the development of new medications for managing high blood pressure .

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

These compounds have been studied for their role as CFTR-selective potentiators. This application is particularly relevant in the treatment of cystic fibrosis, a genetic disorder that affects the lungs and digestive system .

Analgesic Properties

Research has indicated that imidazo[2,1-b]thiazole derivatives can have analgesic effects, which could be beneficial in pain management strategies .

Anticancer Drug Development

The scaffold of imidazo[2,1-b]thiazole is being used to design and synthesize novel compounds for anticancer therapy. The focus is on creating small-molecule inhibitors that can manage malignancies more effectively .

Dermatological Applications

Some derivatives have shown high activity against dermatophytes, which are a group of fungi causing skin, hair, and nail infections. This suggests potential applications in the treatment of dermatological conditions .

作用機序

Target of Action

The primary targets of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . These receptors play a crucial role in cell proliferation and survival, making them important targets in cancer therapy .

Mode of Action

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide interacts with its targets by inhibiting their activity. This inhibition disrupts the signal transduction pathways regulated by these receptors, leading to a decrease in cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR and VEGFR2 signaling pathways. These pathways are involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting these receptors, the compound disrupts these pathways, leading to the inhibition of cancer cell growth and proliferation .

Result of Action

The molecular and cellular effects of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide’s action include the inhibition of cell proliferation and survival. This is achieved through the disruption of the EGFR and VEGFR2 signaling pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide. For instance, the compound’s activity can be affected by the presence of other substances in the environment, such as other drugs or chemicals . Additionally, factors such as temperature, pH, and light exposure can affect the stability of the compound .

特性

IUPAC Name |

2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-N,N-dipropylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-3-10-21(11-4-2)18(23)12-16-14-24-19-20-17(13-22(16)19)15-8-6-5-7-9-15/h5-9,13-14H,3-4,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUGCJFWXITSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

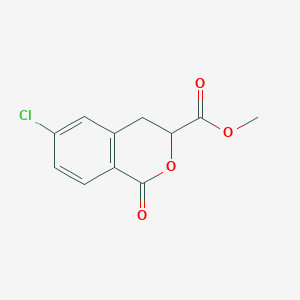

![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)

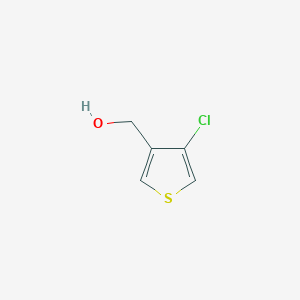

![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)

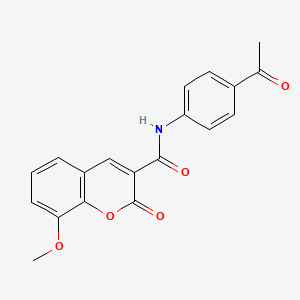

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)

![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)

![3-(2-Chlorophenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2966902.png)

![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)

![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)

![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis](/img/structure/B2966908.png)